5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound that features an oxazoline ring with an amino group and a benzyloxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminoethanol with benzyloxymethyl chloride in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 60°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazoline ring can be reduced to form corresponding amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxazolines with different functional groups.
Scientific Research Applications
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-2-oxazoline
- 2-Amino-5-phenyl-2-oxazoline
- 2-Amino-5-(methoxymethyl)-2-oxazoline
Uniqueness
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13) |
InChI Key |
CSMYEPGLRJIPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.